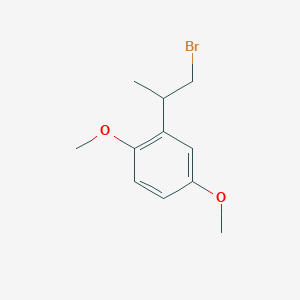
1-(3-Ethylazetidin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethylazetidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H13NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Ethylazetidin-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods: Industrial production of 1-(3-ethylazetidin-3-yl)ethan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Ethylazetidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-(3-Ethylazetidin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of 1-(3-ethylazetidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
1-(Azetidin-1-yl)ethan-1-one: This compound has a similar azetidine ring structure but lacks the ethyl group at the 3-position.
1-(3-Hydroxymethylazetidin-1-yl)ethan-1-one: This compound contains a hydroxymethyl group at the 3-position instead of an ethyl group.
Uniqueness: 1-(3-Ethylazetidin-3-yl)ethan-1-one is unique due to the presence of the ethyl group at the 3-position of the azetidine ring. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other azetidine derivatives.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
1-(3-ethylazetidin-3-yl)ethanone |
InChI |
InChI=1S/C7H13NO/c1-3-7(6(2)9)4-8-5-7/h8H,3-5H2,1-2H3 |
Clave InChI |
JXMUBCLTKLTUSN-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CNC1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)










